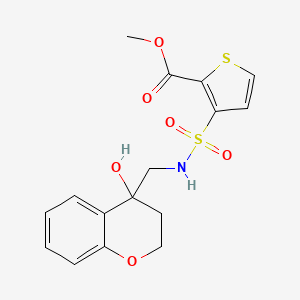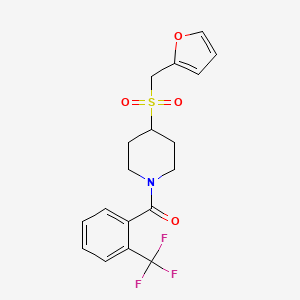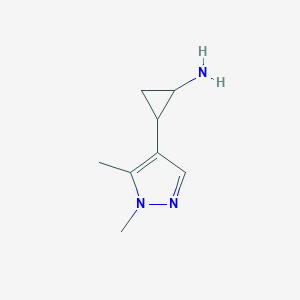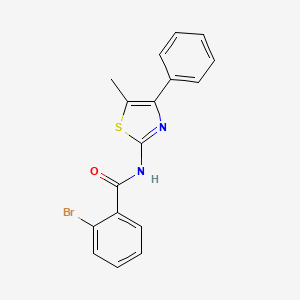![molecular formula C10H7F3N2O3 B2829129 2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1545916-93-5](/img/structure/B2829129.png)
2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol” is a chemical compound with the IUPAC name 2-methoxy-3-(trifluoromethyl)phenol . It has a molecular weight of 192.14 .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3O2/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on related compounds, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have provided insights into their molecular structure, spectroscopic data, vibrational spectra, and potential energy distribution. These investigations are crucial for understanding the intramolecular charge transfer, molecular electrostatic potential, and biological effects based on molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Organic Light-Emitting Diodes (OLEDs)
Research on iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and related ligands has shown their potential in creating efficient OLEDs with low efficiency roll-off. These complexes serve as green phosphors with high photoluminescence quantum efficiency, contributing to the development of devices with superior performance and low efficiency roll-off ratios, which is advantageous for maintaining high efficiency at high luminance levels (Yi Jin et al., 2014).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, and their evaluation against both gram-positive and gram-negative bacteria have highlighted their antibacterial potential. These compounds exhibit significant activity against bacteria like Staphylococcus aureus and Bacillus cereus, with variations in potency depending on the specific compound and bacterial strain (A. Kakanejadifard et al., 2013).
Anticancer Activity
Oxadiazoles, such as those containing the trifluoromethylphenyl group, have been synthesized and evaluated for their anticancer activity. These studies have shown that specific oxadiazoles exhibit significant activity against a range of cancer cell lines, highlighting the importance of the structural features of these compounds in determining their biological activity (M. Ahsan et al., 2020).
Orientations Futures
The demand for trifluoromethylpyridine derivatives, which are structurally similar to the compound , has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it’s reasonable to expect that research and development in this area will continue to grow in the future.
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, including increased lipophilicity, metabolic stability, and bioavailability . The presence of the methoxy group may also influence the compound’s interaction with its targets .
Pharmacokinetics
The compound’s predicted properties, such as its boiling point of 2063±400 °C and density of 1404±006 g/cm3, suggest that it may have good bioavailability .
Propriétés
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-6-4-2-3-5(7(6)16)8-14-9(15-18-8)10(11,12)13/h2-4,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMWLLNDFQLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)
![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)


![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)


![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

